(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide

JAK2 inhibitor CABA analogue non‑ATP‑competitive

(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide (CAS 1798395‑93‑3; molecular formula C₂₁H₁₇ClN₂O₂, MW 364.83 g mol⁻¹) is a synthetic (E)-acrylamide bearing a 2‑chlorophenyl group on the acryloyl terminus and a meta‑(pyridin‑2‑yloxy)benzylamine on the amide nitrogen. It belongs to the pharmacological subclass of cinnamic‑acid benzyl amide (CABA) analogues, a scaffold known to produce non‑classical, non‑ATP‑competitive inhibitors of activated JAK2 kinase and of myeloperoxidase (MPO).

Molecular Formula C21H17ClN2O2
Molecular Weight 364.83
CAS No. 1798395-93-3
Cat. No. B2872295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide
CAS1798395-93-3
Molecular FormulaC21H17ClN2O2
Molecular Weight364.83
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
InChIInChI=1S/C21H17ClN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-14H,15H2,(H,24,25)/b12-11+
InChIKeyGENSSDLLCHXZFJ-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Technical Brief: (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide / CAS 1798395-93-3 — Core Identity and Comparator Space


(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide (CAS 1798395‑93‑3; molecular formula C₂₁H₁₇ClN₂O₂, MW 364.83 g mol⁻¹) is a synthetic (E)-acrylamide bearing a 2‑chlorophenyl group on the acryloyl terminus and a meta‑(pyridin‑2‑yloxy)benzylamine on the amide nitrogen . It belongs to the pharmacological subclass of cinnamic‑acid benzyl amide (CABA) analogues, a scaffold known to produce non‑classical, non‑ATP‑competitive inhibitors of activated JAK2 kinase and of myeloperoxidase (MPO) . The meta‑pyridin‑2‑yloxy regiochemistry and the 2‑chloro substitution jointly distinguish this congener from the ortho‑ and para‑pyridyloxy isomers and from the prototype CABA leads (e.g., WP1065, WP1130) that bear a cyano group and lack the chlorophenyl moiety, thereby creating a distinct chemical‑property and selectivity profile that cannot be assumed from in‑class compounds .

Why Generic Substitution Fails for (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide


The CABA scaffold is exquisitely sensitive to small structural perturbations: in the systematic study by Mielecki et al. (2014), moving from WP1065 (IC₅₀ = 14.8 µM) to WP1130 (IC₅₀ = 3.8 µM) or WP1702 (IC₅₀ = 2.9 µM) altered JAK2 inhibitory potency by ≥5‑fold, and the inhibition mode shifted from allosteric‑noncompetitive to bisubstrate‑competitive . The present compound replaces the 2‑cyano‑3‑(pyridin‑2‑yl)acrylamide warhead with a 2‑chlorophenylacrylamide and repositions the pyridine from the acryloyl α‑carbon to a meta‑benzyloxy linker. These changes abolish the Michael‑acceptor character of the cyanoacrylate while introducing a halogen‑bond donor (2‑Cl), which can redirect target engagement toward halogen‑bonding pockets in MPO . Consequently, substituting a generic CABA analogue or a regioisomeric pyridyloxy derivative without empirical validation risks discarding target‑specific affinity, altering selectivity, or losing the non‑ATP‑competitive mechanism that differentiates this series from orthodox type‑I kinase inhibitors .

Head‑to‑Head Quantitative Evidence for (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide vs. Structural Comparators


Differentiation from CABA Prototypes via the 2‑Chlorophenyl‑Acrylamide Warhead (Class‑Level Inference)

The prototypical CABA inhibitors WP1065 [(E)‑2‑cyano‑N‑(1‑phenylethyl)‑3‑(pyridin‑2‑yl)acrylamide], WP1130, and WP1702 rely on a 2‑cyano‑3‑pyridyl‑acrylamide warhead and achieve JAK2 IC₅₀ values of 14.8 µM, 3.8 µM, and 2.9 µM respectively . (E)‑3‑(2‑chlorophenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acrylamide replaces the cyano‑pyridyl‑acrylamide with a 2‑chlorophenyl‑acrylamide and relocates the pyridine to a meta‑benzyloxy linker. Because the 2‑chlorophenyl group is a known MPO‑directing pharmacophore (cf. 6.70 nM MPO inhibitor BDBM50507396) and the cyano group is absent, the compound is predicted to exhibit a divergent target‑engagement profile—potentially weaker JAK2 inhibition but stronger MPO binding—compared with WP1065/WP1130. The meta‑pyridin‑2‑yloxy‑benzyl architecture also distinguishes it from N‑(4‑[pyridin‑2‑yloxy]benzyl)arylamine antituberculars (e.g., compound 2i, MIC 20–40 µM vs. M. tuberculosis H37Rv) .

JAK2 inhibitor CABA analogue non‑ATP‑competitive warhead substitution

Regioisomeric Differentiation: meta‑ vs. ortho‑ or para‑(pyridin‑2‑yloxy)benzyl Isomers (Supporting Evidence)

The target compound bears the pyridin‑2‑yloxy group at the meta‑position of the benzyl ring. Published SAR for the related N‑(4‑[pyridin‑2‑yloxy]benzyl)arylamine series demonstrates that moving the pyrid‑2‑yloxy substituent from the para‑ to the meta‑position alters the dihedral angle between the pyridine and the benzyl ring, which affects docking scores against InhA (Δ docking score > 1 kcal mol⁻¹ observed between regioisomers) . Although direct quantitative activity data for the meta‑regioisomer are not yet published, the crystallographically validated importance of the pyridine‑benzyl geometry for target engagement implies that ortho‑ and para‑regioisomers cannot be assumed equipotent . The 2‑chlorophenyl‑acrylamide terminus adds a second regio‑differentiator (2‑Cl vs. 3‑Cl or 4‑Cl), which in analogous MPO inhibitors modulates potency by >10‑fold .

regioisomer pyridin‑2‑yloxy benzyl linker structure‑activity relationship

Kinase‑Selectivity Divergence: Non‑ATP‑Competitive JAK2 Inhibition vs. ATP‑Competitive Clinical Comparators (Class‑Level Inference)

Clinically approved JAK2 inhibitors such as ruxolitinib are ATP‑competitive and bind the highly conserved ATP pocket, which limits their selectivity across the JAK family and beyond. The CABA class, including the target compound’s closest published relatives, inhibits only the activated (phosphorylated) form of JAK2 through a non‑classical, non‑ATP‑competitive mechanism, as demonstrated for WP1065, WP1130, and WP1702 . Although the target compound’s direct JAK2 IC₅₀ has not been reported, its structural departure from the cyano‑acrylamide congeners suggests that it may retain the non‑ATP‑competitive binding mode while potentially shifting selectivity toward MPO or other heme‑peroxidase targets . This mechanistic divergence is critical: ATP‑competitive inhibitors frequently exhibit polypharmacology driven by ATP‑site conservation, whereas non‑ATP‑competitive CABA analogues operate via an allosteric or bisubstrate‑competitive mechanism, offering a fundamentally different selectivity paradigm .

JAK2 non‑ATP‑competitive allosteric selectivity ruxolitinib

Availability and Purity Benchmarking Against Research‑Grade Comparators (Supporting Evidence)

As catalogued by multiple authenticated suppliers and indexed under InChI Key GENSSDLLCHXZFJ‑VAWYXSNFSA‑N, (E)‑3‑(2‑chlorophenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acrylamide is offered at typical research‑grade purity of ≥95 % (HPLC) . The closest commercially listed analogues—(E)‑3‑(3,4‑dimethoxyphenyl)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)acrylamide and (E)‑N‑(3‑(pyridin‑2‑yloxy)benzyl)‑3‑(thiophen‑2‑yl)acrylamide—are available from the same supply networks but differ substantially in the acryloyl substituent (3,4‑dimethoxyphenyl vs. 2‑thienyl vs. 2‑chlorophenyl), which precludes direct biological interchangeability . The compound is registered under ECHA’s REACH inventory, confirming its status as a notified chemical substance within the EU research chemical supply chain .

supply chain purity research chemical procurement

High‑Impact Application Scenarios for (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide Based on Current Evidence


JAK2‑Mediated Signaling Studies Requiring Non‑ATP‑Competitive Chemical Probes

The CABA scaffold to which this compound belongs is one of the few chemotypes demonstrated to inhibit activated (phosphorylated) JAK2 through a non‑ATP‑competitive mechanism . Researchers investigating the differential pharmacology of ATP‑site‑directed vs. allosteric JAK2 inhibition can employ this compound—following empirical IC₅₀ determination—as a probe that is structurally orthogonal to ruxolitinib and other type‑I JAK inhibitors. Its unique warhead (2‑chlorophenyl‑acrylamide rather than 2‑cyano‑3‑pyridyl‑acrylamide) may also illuminate structure‑activity relationships governing the shift between JAK2 and MPO engagement .

Myeloperoxidase (MPO) Inhibitor Screening and Halogen‑Bonding Pharmacophore Exploration

The 2‑chlorophenyl‑acrylamide motif is a recurrent feature of potent MPO inhibitors, with structurally related compounds achieving IC₅₀ values as low as 6.70 nM in human PMN leukocyte peroxidation assays . In combination with the pyridin‑2‑yloxy‑benzyl architecture—which provides an additional hydrogen‑bond acceptor and aromatic stacking surface—this compound offers a unique scaffold for probing halogen‑bonding interactions at the MPO active site. It can serve as a starting point for systematic SAR campaigns aimed at optimizing MPO selectivity over thyroid peroxidase (TPO) and other heme enzymes.

Regioisomeric Selectivity Profiling in Antibacterial Enoyl‑Reductase (InhA) Programs

Published data on N‑(4‑[pyridin‑2‑yloxy]benzyl)arylamines confirm that InhA inhibition is sensitive to the position of the pyrid‑2‑yloxy substituent, with para‑substituted analogues achieving MIC values of 20–40 µM against M. tuberculosis H37Rv . The meta‑regioisomer represented by the target compound has not been tested in this context, creating a clear opportunity for comparative evaluation. Its 2‑chlorophenyl‑acrylamide terminus introduces an additional point of differentiation from the triclosan‑derived para‑series, potentially addressing the solubility and bioavailability limitations noted for triclosan analogues .

Chemical Biology Tool for Dissecting Covalent vs. Non‑Covalent Cysteine Engagement

The α,β‑unsaturated acrylamide in the target compound can, in principle, act as a Michael acceptor for cysteine thiols, while the 2‑chlorophenyl group offers a non‑covalent halogen‑bonding modality. This dual‑mode potential makes the compound a valuable probe for studies aimed at distinguishing covalent from non‑covalent target engagement—particularly relevant in the context of MPO, where both reversible (e.g., aromatic hydroxamates) and irreversible inhibitors have been described . Direct kinetic and mass‑spectrometric experiments are required to confirm the binding mode, but the structural features are permissive for either mechanism.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.